molecular formula C19H19N5S2 B13358972 3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline

3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline

Cat. No.: B13358972
M. Wt: 381.5 g/mol
InChI Key: RYNGKWCPLOZNLG-UHFFFAOYSA-N
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Description

N-(3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-N,N-dimethylamine is a complex heterocyclic compound that features a triazolo-thiadiazole core. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-N,N-dimethylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-mercapto-4H-1,2,4-triazoles with aromatic carboxylic acids in the presence of dehydrating agents . Another route includes the oxidative cyclization of hydrazones . Microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzylsulfanyl moiety .

Scientific Research Applications

N-(3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-N,N-dimethylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-N,N-dimethylamine involves its interaction with specific molecular targets. The triazolo-thiadiazole core can interact with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .

Properties

Molecular Formula

C19H19N5S2

Molecular Weight

381.5 g/mol

IUPAC Name

3-[3-(benzylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C19H19N5S2/c1-23(2)16-10-6-9-15(11-16)18-22-24-17(20-21-19(24)26-18)13-25-12-14-7-4-3-5-8-14/h3-11H,12-13H2,1-2H3

InChI Key

RYNGKWCPLOZNLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4

Origin of Product

United States

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